N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethylindole moiety linked via an ethyl chain to a 2,4,6-trimethylbenzenesulfonamide group. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonamides and indoles are known pharmacophores.
Properties
Molecular Formula |
C21H26N2O2S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O2S/c1-13-6-7-20-19(12-13)18(17(5)23-20)8-9-22-26(24,25)21-15(3)10-14(2)11-16(21)4/h6-7,10-12,22-23H,8-9H2,1-5H3 |
InChI Key |
WFBICGLGVXEGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Ethyl Group: The ethyl group is introduced to the indole nucleus through alkylation reactions using reagents such as ethyl halides in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the ethylated indole derivative with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs include sulfonamide derivatives with aromatic or heterocyclic substituents. Key comparisons are outlined below:
Key Observations
Substituent Effects on Bioactivity: The target compound’s 2,5-dimethylindole group may enhance membrane permeability compared to the quaternary ammonium derivative in , which relies on cationic charge for bacterial membrane disruption .
Synthesis and Yield :
- The target compound’s synthesis likely involves coupling 2,5-dimethylindole-3-ethylamine with 2,4,6-trimethylbenzenesulfonyl chloride. A similar reaction in achieved a 71% yield for a quaternary ammonium sulfonamide, suggesting comparable efficiency for the target compound’s synthesis .
Structural Analysis :
- Bond angles and distances in benzenesulfonamide derivatives (e.g., C10—N1—C1 = 121.01° in ) suggest conformational rigidity . The target compound’s ethyl linker may introduce flexibility, altering binding modes compared to rigid analogs like those in .
Solubility and Stability :
- The target compound’s hydrophobicity (from indole and trimethyl groups) likely reduces aqueous solubility compared to morpholine-containing sulfonamides in . However, this hydrophobicity could enhance blood-brain barrier penetration for CNS targets .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~430 | ~550 | ~480 |
| logP (Predicted) | 4.2 | 3.8 | 2.5 |
| Aqueous Solubility (mg/mL) | <0.1 | 1.2 | 5.6 |
| Thermal Stability (°C) | >200 | 180 | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
